molecular formula C24H29N3O4 B2824681 N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922086-14-4

N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2824681
CAS RN: 922086-14-4
M. Wt: 423.513
InChI Key: KEVVYNAPFJCWGY-UHFFFAOYSA-N
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Description

The compound “N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide” is a chemical compound with the CAS Number: 1119450-30-4 . It has a molecular weight of 303.45 .


Synthesis Analysis

The synthesis of similar compounds involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Molecular Structure Analysis

The InChI code for the compound is 1S/C18H29N3O/c1-20-8-2-4-17-14-16 (5-6-18 (17)20)15-19-7-3-9-21-10-12-22-13-11-21/h5-6,14,19H,2-4,7-13,15H2,1H3 . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 303.45 . Other physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.

Scientific Research Applications

Pharmacokinetic Modeling

  • PBPK Modeling for Bcl-2 Inhibitors : A study on S 55746, a compound structurally related to N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide, demonstrates the use of physiologically based pharmacokinetic (PBPK) modeling for predicting human pharmacokinetics based on preclinical data. This approach is crucial for drug development, especially for novel compounds targeting cancer treatment through B-cell lymphoma 2 (Bcl-2) inhibition (Pierrillas et al., 2019).

Metabolism and Disposition Studies

  • Orexin Receptor Antagonists : Research involving SB-649868, a novel orexin receptor antagonist with a similar molecular structure, highlights the importance of studying drug disposition and metabolism. This includes investigating the principal routes of metabolism and the identification of major metabolites, providing insights into the metabolic pathways of structurally related compounds (Renzulli et al., 2011).

Fluorescent Anion Sensing

  • Anion Sensing in Water : Derivatives of N-methylated at quinolyl moieties, similar to the chemical , have been developed for efficient fluorescence quenching by various anions in water. This application is significant in the field of chemical sensors, particularly for detecting nucleoside triphosphates and simple inorganic anions (Dorazco‐González et al., 2014).

Synthesis of Tetrahydroisoquinolinones

  • Pharmacological Interest Derivatives : The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, compounds related to the chemical , is crucial for incorporating pharmacophoric substituents. These derivatives are significant in the development of compounds with pharmacological interest (Kandinska et al., 2006).

Sigma-2 Receptor Probes

  • Radiolabeled Sigma-2 Receptor Ligands : Studies involving compounds like N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide demonstrate their potential as sigma-2 receptor probes. This research is crucial for understanding the binding properties and pharmacological profiles of sigma-2 receptors, aiding in the development of diagnostic and therapeutic tools (Xu et al., 2005).

Radioligands for Peripheral Benzodiazepine Receptors

  • PET Imaging with Quinoline Derivatives : The development of novel quinoline-2-carboxamide derivatives as radioligands for peripheral benzodiazepine receptors (PBR) has significant implications for noninvasive assessment with positron emission tomography (PET) imaging. This research aids in understanding the distribution and function of PBR in various physiological and pathological conditions (Matarrese et al., 2001).

Safety and Hazards

The compound is labeled as an irritant according to the available safety information . More detailed safety and hazard information would be available in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4/c1-26-8-2-3-17-13-18(4-6-20(17)26)21(27-9-11-29-12-10-27)15-25-24(28)19-5-7-22-23(14-19)31-16-30-22/h4-7,13-14,21H,2-3,8-12,15-16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVVYNAPFJCWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=C(C=C3)OCO4)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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